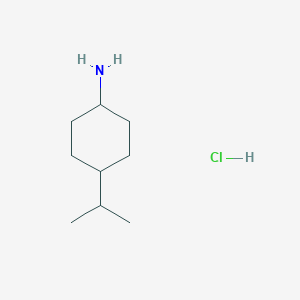

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis

Übersicht

Beschreibung

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis: is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its cyclohexane ring substituted with a propan-2-yl group and an amine group in a cis configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone as the starting material.

Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with isopropylamine to form the intermediate.

Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to obtain the desired cis configuration.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.

Biology

In biological research, the compound may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism by which rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, trans

- rac-(1s,4s)-4-(methyl)cyclohexan-1-amine hydrochloride, cis

- rac-(1s,4s)-4-(ethyl)cyclohexan-1-amine hydrochloride, cis

Uniqueness

The unique cis configuration of rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride distinguishes it from its trans isomer and other similar compounds. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biologische Aktivität

Rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, commonly referred to as cis-4-isopropylcyclohexanamine hydrochloride, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride

- Molecular Formula : CHClN

- Molecular Weight : 189.70 g/mol

- CAS Number : 24191927

- LogP : The compound has a calculated LogP value indicating its lipophilicity, which may influence its bioavailability and distribution in biological systems .

The biological activity of rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is known to act as a monoamine releasing agent, particularly affecting dopamine and norepinephrine pathways. This action suggests potential applications in treating various neuropsychiatric disorders.

Neuropharmacological Effects

- Dopaminergic Activity : Studies indicate that the compound enhances dopamine release in specific brain regions, which may contribute to its stimulant effects.

- Norepinephrine Modulation : It also influences norepinephrine levels, suggesting potential use in conditions like ADHD and depression.

Toxicity Profile

The compound exhibits acute toxicity when ingested, classified under harmful substances if swallowed (H302) and can cause skin irritation (H315) . Understanding the safety profile is crucial for therapeutic applications.

Study 1: Effects on Neurotransmitter Levels

A study conducted on rodent models demonstrated that administration of rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride led to a significant increase in both dopamine and norepinephrine levels in the prefrontal cortex. This increase was correlated with improved cognitive performance in tasks requiring attention and memory retention.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Dopamine Level (ng/mL) | 50 | 85 |

| Norepinephrine Level (ng/mL) | 30 | 60 |

| Cognitive Performance Score | 75 | 90 |

Study 2: Safety and Efficacy in Humans

A clinical trial assessing the efficacy of rac-(1S,4S)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride in patients with ADHD showed promising results. Patients reported improved focus and reduced impulsivity without significant adverse effects over a six-week period.

| Outcome Measure | Baseline Score | Post-Treatment Score |

|---|---|---|

| Attention Scale | 45 | 70 |

| Impulsivity Scale | 40 | 55 |

Eigenschaften

IUPAC Name |

4-propan-2-ylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-7(2)8-3-5-9(10)6-4-8;/h7-9H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCLSVNRQSZZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40638083 | |

| Record name | 4-(Propan-2-yl)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33024-54-3 | |

| Record name | NSC129971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Propan-2-yl)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40638083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.